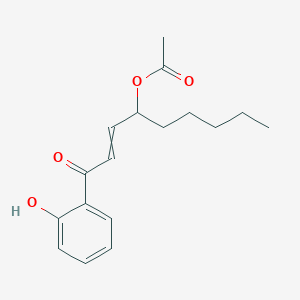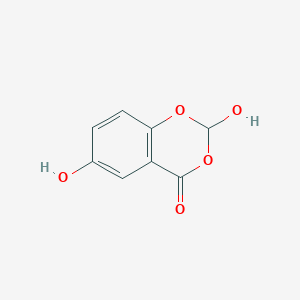
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins This compound is characterized by its unique structure, which includes a benzene ring fused to a dioxin ring with two hydroxyl groups at positions 2 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of catechol (1,2-dihydroxybenzene) with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodioxin structure. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to catalyze the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to a specific temperature to promote the cyclization reaction, and the product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated benzodioxins.
Aplicaciones Científicas De Investigación
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the benzodioxin ring can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one: Known for its role in plant defense mechanisms.
5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: Similar structure but with different substituents, leading to distinct chemical properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-:
Uniqueness
2,6-Dihydroxy-2H,4H-1,3-benzodioxin-4-one is unique due to its specific arrangement of hydroxyl groups and the dioxin ring structure, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
194283-23-3 |
|---|---|
Fórmula molecular |
C8H6O5 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
2,6-dihydroxy-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3,8-9,11H |
Clave InChI |
SPYKQXPCEVNLPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=O)OC(O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



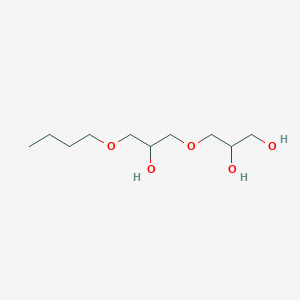
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
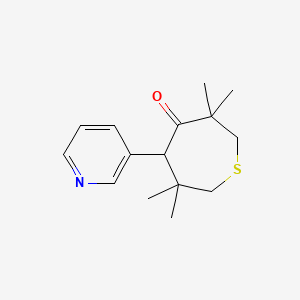
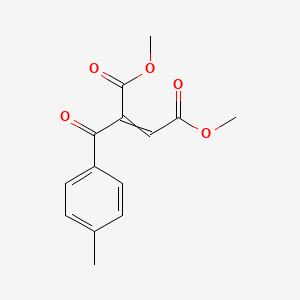
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
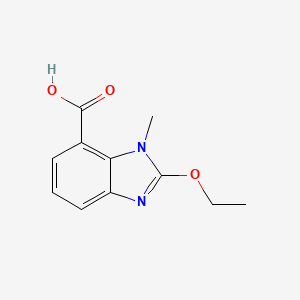
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
